molecular formula C13H14I2N2O3S B13949831 3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid CAS No. 586391-25-5

3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid

Cat. No.: B13949831
CAS No.: 586391-25-5
M. Wt: 532.14 g/mol
InChI Key: KDBZMYPNYGSOQR-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid is a complex organic compound characterized by the presence of iodine atoms and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid typically involves multiple steps, starting from a benzoic acid derivative. The introduction of iodine atoms at the 3 and 5 positions can be achieved through iodination reactions using iodine or iodine monochloride. The pentanoylcarbamothioylamino group is introduced through a series of reactions involving the formation of an amide bond and subsequent thioylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination and amide formation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or reduce other functional groups.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid has several scientific research applications:

    Chemistry: It can be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-(pentanoylcarbamothioylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and functional groups present in the compound can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodosalicylic acid: Similar in structure but lacks the pentanoylcarbamothioylamino group.

    2-Hydroxy-3,5-diiodobenzoic acid: Another related compound with hydroxyl and iodine groups.

Properties

CAS No.

586391-25-5

Molecular Formula

C13H14I2N2O3S

Molecular Weight

532.14 g/mol

IUPAC Name

3,5-diiodo-2-(pentanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C13H14I2N2O3S/c1-2-3-4-10(18)16-13(21)17-11-8(12(19)20)5-7(14)6-9(11)15/h5-6H,2-4H2,1H3,(H,19,20)(H2,16,17,18,21)

InChI Key

KDBZMYPNYGSOQR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(=S)NC1=C(C=C(C=C1I)I)C(=O)O

Origin of Product

United States

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